

# physical and chemical properties of 1,3-Dibromo-5-tert-butylbenzene

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## Compound of Interest

Compound Name: 1,3-Dibromo-5-tert-butylbenzene

Cat. No.: B189841

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## An In-depth Technical Guide to 1,3-Dibromo-5-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-Dibromo-5-tert-butylbenzene**, a versatile building block in organic synthesis. This document includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a summary of its chemical reactivity.

## Core Physical and Chemical Properties

**1,3-Dibromo-5-tert-butylbenzene** is a disubstituted aromatic compound. Its physical state can be a solid or a colorless to brown liquid, depending on the temperature.<sup>[1]</sup> It is important to handle this chemical with appropriate safety precautions, as it can cause skin and serious eye irritation.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **1,3-Dibromo-5-tert-butylbenzene**

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>12</sub> Br <sub>2</sub>
Molecular Weight	292.01 g/mol [3][4]
CAS Number	129316-09-2[3]
Appearance	White to light yellow crystal to lump; colorless to brown liquid or solid[1]
Melting Point	28 °C to 30-33 °C[2]
Boiling Point	250.0 ± 20.0 °C at 760 mmHg (Predicted)[3]
Density	1.549 ± 0.06 g/cm <sup>3</sup> (Predicted)[3]
Solubility	Soluble in Chloroform (Slightly) and Methanol (Slightly)
Flash Point	115.6 ± 21.0 °C[3]
Refractive Index	1.550 (Predicted)[3]
Vapor Pressure	0.0352 mmHg at 25°C[3]

## Spectroscopic Data

The structural confirmation of **1,3-Dibromo-5-tert-butylbenzene** is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **1,3-Dibromo-5-tert-butylbenzene** in CDCl<sub>3</sub>

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Description
$^1\text{H}$ NMR	7.49	(s, 1H, Ar-H)
7.44	(dd, $J_1 = 0.80$ Hz, $J_2 = 0.70$ Hz, 2H, Ar-H)	
1.30	(s, 9H, $\text{C}(\text{CH}_3)_3\text{-H}$ )	
$^{13}\text{C}$ NMR	155.29	Aromatic C
131.11	Aromatic C-H	
127.57	Aromatic C-H	
122.72	Aromatic C-Br	
35.08	Quaternary C of tert-butyl	
31.01	$\text{CH}_3$ of tert-butyl	

Data obtained at 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ .

## Synthesis Protocol

A common and effective method for the synthesis of **1,3-Dibromo-5-tert-butylbenzene** involves the deamination of 2,6-dibromo-4-tert-butylaniline.

## Experimental Workflow for Synthesis



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Caption: Synthesis of **1,3-Dibromo-5-tert-butylbenzene**.

## Detailed Methodology

- **Dissolution:** Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C in a suitable reaction vessel.
- **Acidification:** Slowly add 25 mL of concentrated sulfuric acid to the solution.
- **Heating:** Heat the mixture to 70 °C.
- **Diazotization:** Add sodium nitrite (3.1 g, 44.6 mmol) in batches over a period of 45 minutes. It is crucial to control the reaction temperature to prevent a strong exotherm and rapid evolution of nitrogen gas.
- **Reaction Completion:** After the nitrogen evolution subsides, continue heating the reaction mixture at 80 °C for 13 hours.
- **Quenching and Extraction:** Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- **Drying and Concentration:** Combine the organic phases and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure **1,3-dibromo-5-tert-butylbenzene**. The reported yield for this procedure is approximately 79.6%.

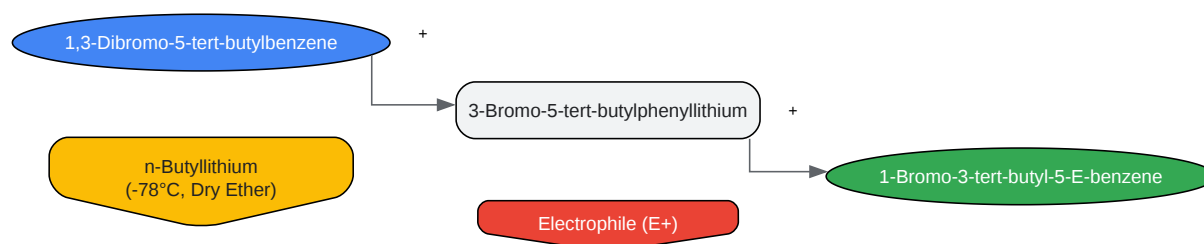
## Chemical Reactivity

**1,3-Dibromo-5-tert-butylbenzene** is a useful intermediate in the synthesis of more complex molecules. The bromine atoms can be substituted through various coupling reactions or converted to other functional groups.

A notable reaction is the selective monolithiation. By treating **1,3-dibromo-5-tert-butylbenzene** with one equivalent of a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C), one of the bromine atoms can be selectively replaced by lithium. This organolithium

intermediate can then react with a variety of electrophiles to introduce a new substituent at that position.

## Logical Relationship of a Key Reaction



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Caption: Monolithiation and subsequent electrophilic substitution.

This reactivity makes **1,3-dibromo-5-tert-butylbenzene** a valuable precursor for the synthesis of polysubstituted aromatic compounds, which are of interest in materials science and drug discovery.

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